molecular formula C27H23N3O2 B296029 11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

Cat. No.: B296029
M. Wt: 421.5 g/mol
InChI Key: ZUMMYMOQRLWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that belongs to the class of pyrimido[1,6-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimido and benzimidazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . The reaction conditions and the nature of the substituents on the benzimidazole ring can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a fused pyrimido and benzimidazole ring system.

    Chromeno[2,3-d]pyrimidine: A related compound with a chromeno and pyrimidine ring system.

Uniqueness

7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its specific substitution pattern and the combination of chromeno, pyrimido, and benzimidazole rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H23N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C27H23N3O2/c1-2-3-16-31-24-15-9-5-11-19(24)25-29-27-20(17-18-10-4-8-14-23(18)32-27)26-28-21-12-6-7-13-22(21)30(25)26/h4-15H,2-3,16-17H2,1H3

InChI Key

ZUMMYMOQRLWSGF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Origin of Product

United States

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